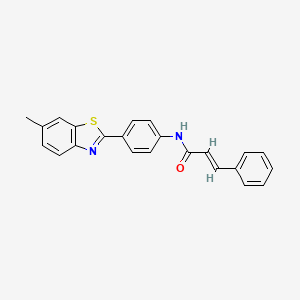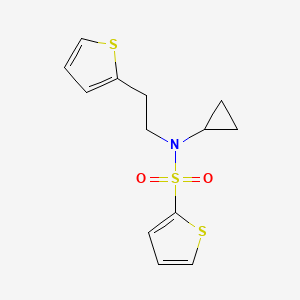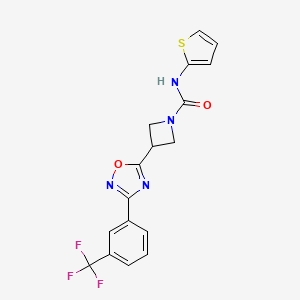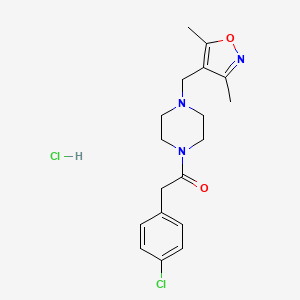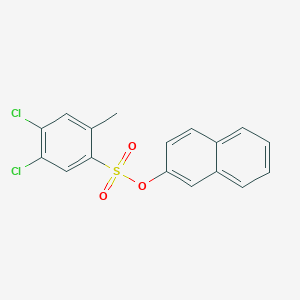
Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate, also known as NDMS, is a chemical compound that has been gaining attention in the scientific research community for its potential applications in various fields. NDMS is a sulfonate ester that is commonly used as a reagent in organic synthesis reactions. In
Applications De Recherche Scientifique
Synthesis and Crystallography
- Naphthalen-2-yl derivatives have been utilized in the synthesis of complex organic compounds. For instance, naphthalene-2,7-diol reacts with prop-2-ynyl 4-methylbenzenesulfonate to create compounds with significant crystal packing characteristics, exhibiting intermolecular non-classical C—H⋯O hydrogen bonds and C—H⋯π interactions (Xue, Lu, & Pang, 2010).
Antibacterial Applications
- Research on N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl) benzenesulfonamides, synthesized from naphthalen-1-amine and 4-methylbenzenesulfonyl chloride, has demonstrated potent antibacterial properties. These compounds have shown effectiveness against various bacterial strains, indicating a promising area of research in combating bacterial infections (Abbasi et al., 2015).
Radiochemistry
- In radiochemistry, derivatives of naphthalene have been used in radiofluorination processes. For example, 2-(naphthalen-1-yl)ethyl-4-methylbenzenesulfonate was used in solid-phase radiofluorination, highlighting its potential in developing radiopharmaceuticals (Mathiessen, Severin, & Zhuravlev, 2015).
Environmental Chemistry
- Naphthalene derivatives have been identified in industrial effluents, where they are extracted and analyzed using advanced techniques like ion-pair chromatography and electrospray mass spectrometry. This research is crucial for environmental monitoring and pollution control (Alonso, Castillo, & Barceló, 1999).
Anticancer Research
- Some naphthalene derivatives have shown potential in anticancer research. For instance, compounds like 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole have been evaluated for their in vitro anticancer activity, suggesting their possible use in cancer therapy (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Propriétés
IUPAC Name |
naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O3S/c1-11-8-15(18)16(19)10-17(11)23(20,21)22-14-7-6-12-4-2-3-5-13(12)9-14/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHONOCGJLNBBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-2-yl 4,5-dichloro-2-methylbenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

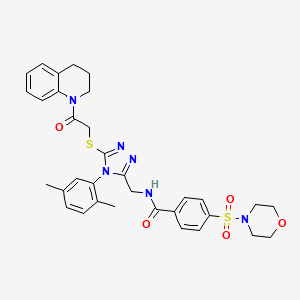

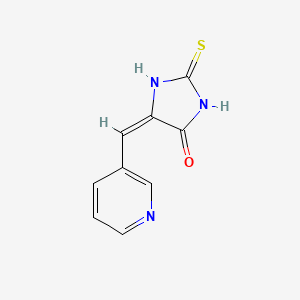
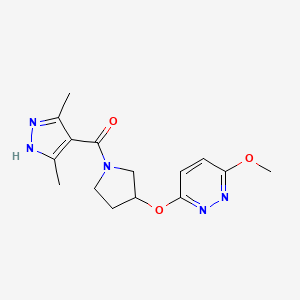
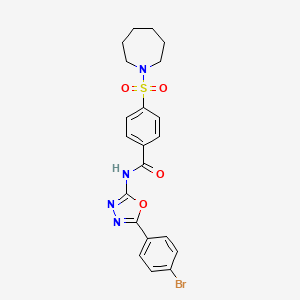
![2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2361903.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2361905.png)
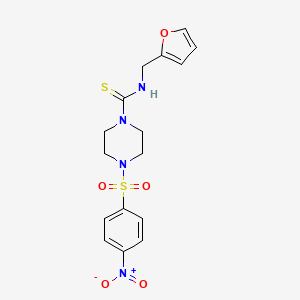
![Methyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2361908.png)
![tert-butyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2361909.png)
